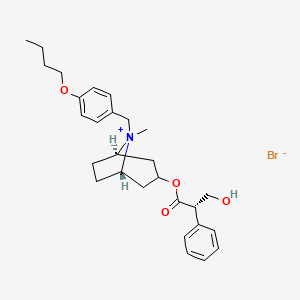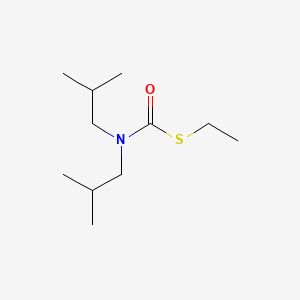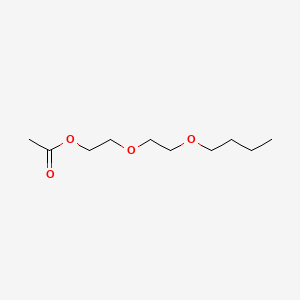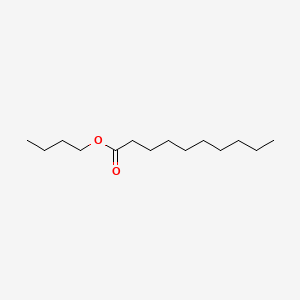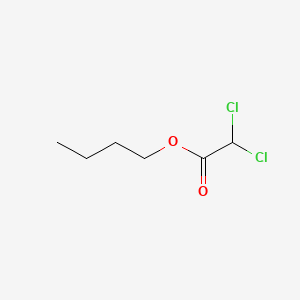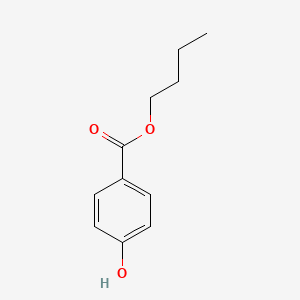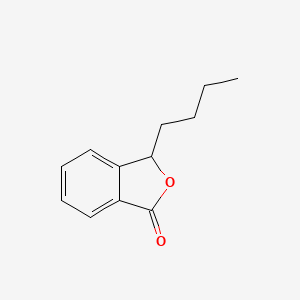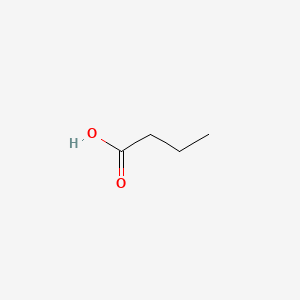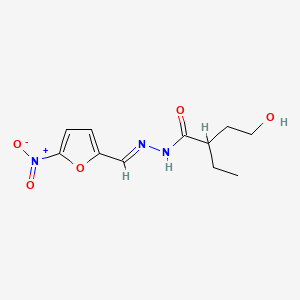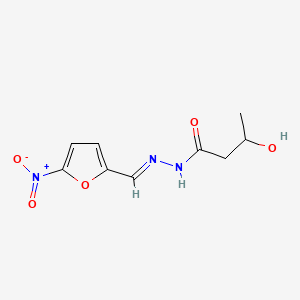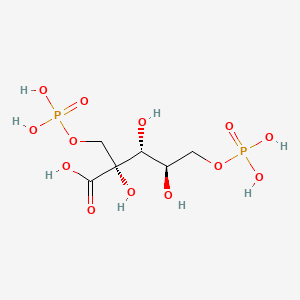
2-Carboxyarabinitol-1,5-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-carboxy-D-arabinitol 1,5-bisphosphate is a ribonic acid phosphate. It derives from a 2-carboxy-D-arabinitol and a D-ribonic acid.
Applications De Recherche Scientifique
Photosynthetic CO2 Assimilation Regulation
2-Carboxyarabinitol-1-phosphate (CA1P) is identified as a potent, naturally occurring inhibitor of ribulose 1,5-bisphosphate carboxylase/oxygenase (Rubisco), a key enzyme in photosynthetic CO2 assimilation. Research by Andralojc et al. (2002) elucidates that CA1P limits photosynthetic CO2 assimilation in low light conditions, highlighting its role in the regulation of photosynthesis.
Drought Stress and Rubisco Activity
CA1P also plays a significant role in the modulation of Rubisco activity during drought stress. Parry et al. (2002) found that in tobacco plants, Rubisco's activity, critical for photosynthesis, is influenced by the presence of tight-binding inhibitors like CA1P, especially under drought conditions. This points to its vital function in plant adaptation to environmental stress (Parry et al., 2002).
Plastidic Isoprenoid Biosynthesis
The research by Estevez et al. (2001) on 1-deoxy-d-xylulose-5-phosphate synthase, involved in the plastidic 2C-methyl-d-erythritol 4-phosphate (MEP) pathway, suggests a connection to CA1P. The MEP pathway, which produces isopentenyl diphosphate, is an essential process in plants for isoprenoid production. While the direct link between CA1P and this pathway requires further exploration, the study provides insights into the broader metabolic context of CA1P (Estevez et al., 2001).
Enzyme Inhibition and Structural Insights
Further studies into the structural and functional aspects of enzymes related to CA1P provide deeper insights. For instance, the work on Mycobacterium tuberculosis 1-deoxy-d-xylulose-5-phosphate reductoisomerase by Henriksson et al. (2007) offers valuable data on enzyme inhibition, which may be pertinent to understanding CA1P's inhibitory roles (Henriksson et al., 2007).
Propriétés
Numéro CAS |
27442-42-8 |
|---|---|
Nom du produit |
2-Carboxyarabinitol-1,5-diphosphate |
Formule moléculaire |
C6H14O13P2 |
Poids moléculaire |
356.11 g/mol |
Nom IUPAC |
(2R,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6-/m1/s1 |
Clé InChI |
ITHCSGCUQDMYAI-ZMIZWQJLSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Apparence |
Solid powder |
Autres numéros CAS |
27442-42-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2'-carboxy-D-arabinitol 1,5-bisphosphate 2-CABP 2-carboxy-D-arabinitol 1,5-diphosphate 2-carboxyarabinitol 1,5-biphosphate 2-carboxyarabinitol 1,5-bisphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



